molecular formula C7H9N3O B087874 3-Aminobenzhydrazide CAS No. 14062-34-1

3-Aminobenzhydrazide

Cat. No. B087874
CAS RN: 14062-34-1
M. Wt: 151.17 g/mol
InChI Key: JSIVTKBYJLGBPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • 3-Aminobenzhydrazide has been synthesized as a precursor for various heterocyclic compounds, including derivatives containing thiadiazole, oxadiazole, and triazole rings (Hassan, 2010).
  • An alternative method involves the synthesis of 2-Hydroxybenzhydrazide under solvent-free conditions using ultrasonic conditions, demonstrating an effective method in green chemistry (Xiao-xue, 2011).

Molecular Structure Analysis

  • The molecular structure of 4-Hydroxybenzhydrazide, a related compound, was studied using DFT/B3LYP and MP2 methods, providing insights into the vibrational frequencies and molecular interactions (Li et al., 2013).

Chemical Reactions and Properties

  • 3-Aminobenzhydrazide has been used to synthesize 3-amino-3,4-dihydro-2(1H)-quinazolinones, which showed potential as anticonvulsants (Kornet et al., 1984).
  • Its reactions with various reagents have led to the formation of different compounds, demonstrating its versatility in chemical synthesis (Hassan, 2010).

Physical Properties Analysis

  • The physical properties of polymers derived from terephthaloyl chloride and p-Aminobenzhydrazide, such as molecular structure and degree of order, have been characterized using NMR methods (Morrison et al., 1973).

Chemical Properties Analysis

  • The chemical properties of 3-Aminobenzhydrazide derivatives, such as their antimicrobial activities, have been explored, highlighting the compound's utility in medicinal chemistry (Badiger et al., 2012).
  • Another study focused on the synthesis of 3-aminobenzoic acid, an important intermediate for medicine and dye, providing insights into its chemical properties and industrial applications (Qun, 2010).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : 3-Aminobenzhydrazide has been used as a precursor for preparing new heterocyclic compounds and Schiff bases. This includes derivatives containing thiadiazole, oxadiazole, and triazole rings (Hassan, 2010).

  • Study on Cytotoxic Action : It has been investigated for its cytotoxic action and influence on nucleic acids biosynthesis in normal and tumor cells. Notably, it showed specific toxic action on tumor cells without toxicity to normal cells (Tret’yakov, Onishchuk, & Filov, 1989).

  • Anticonvulsant Activity : A study synthesized 3-amino-3,4-dihydro-2(1H)-quinazolinones from 3-Aminobenzhydrazide, showing potential as anticonvulsants. Some compounds exhibited activity in seizure threshold tests (Kornet, Varia, & Beaven, 1984).

  • Green Synthesis of Quinazolinones : An eco-friendly method for the synthesis of 3-arylideneaminoquinazolin-4(1H)-ones was developed using 3-Aminobenzhydrazide, showing antioxidant activity and DNA protective abilities (Kuntikana et al., 2016).

  • DNA Repair Effect : The compound was observed to stimulate the repair of bacterial DNA, indicating potential applications in genomic integrity research (Ivanov & Kulikov, 1982).

  • Synthesis of Poly(acylhydrazide-amide) : 3-Aminobenzhydrazide has been used in the synthesis of ordered polymers, contributing to the development of novel materials (Ueda, Takabayashi, & Seino, 1997).

  • Antimicrobial Activities : Studies have shown that derivatives of 3-Aminobenzhydrazide exhibit antimicrobial activities, suggesting potential use in fighting infections (Badiger et al., 2012).

  • Cholinesterase Inhibitors : 4-Aminobenzohydrazide derivatives, related to 3-Aminobenzhydrazide, have been evaluated as cholinesterase inhibitors, offering potential for dementia and Alzheimer's disease treatment (Almaz et al., 2021).

Safety And Hazards

3-Aminobenzhydrazide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-aminobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6-3-1-2-5(4-6)7(11)10-9/h1-4H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIVTKBYJLGBPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074516
Record name 3-Aminobenzoyl hydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminobenzhydrazide

CAS RN

14062-34-1
Record name m-Aminobenzhydrazide
Source CAS Common Chemistry
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Record name 3-Aminobenzohydrazide
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Record name 14062-34-1
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Record name 3-Aminobenzoyl hydrazine
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Record name m-aminobenzohydrazide
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Record name 3-AMINOBENZOHYDRAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
PW Morgan - Journal of Polymer Science: Polymer Symposia, 1978 - Wiley Online Library
Para‐linked aromatic polyhydrazides and poly(amide‐hydrazides) can be dissolved in sulfuric acid of about 100% concentration to form liquid–crystalline solutions, and if the solutions …
Number of citations: 27 onlinelibrary.wiley.com
M Śliwka-Kaszyńska, K Jaszczołt, D Witt… - … of Chromatography A, 2004 - Elsevier
A new 1,3-alternate 25,27-dipropoxy-26,28-bis-[3-propyloxy]-calix[4]arene-bonded silica gel stationary phase (1,3-Alt CalixPr) has been prepared and used for the separation of di- and …
Number of citations: 37 www.sciencedirect.com
MZ Elsabee, M Nassar, RE Morsi… - Polymer …, 2017 - Wiley Online Library
Poly(amide‐hydrazide)s copolymers were prepared using hydrazide derivative of phenylene diamine to react with aromatic diacid chloride. The wholly aromatic poly(amide‐hydrazide)…
Number of citations: 2 onlinelibrary.wiley.com
T Uriah, S Rai, JP Mohanty, P Ghosh - Journal of Drug Delivery and …, 2019 - jddtonline.info
The aim of our present study is to assess the in vitro anti-inflammatory activity against denaturation of proteins whereby the test oil sample at different concentrations was incubated with …
Number of citations: 2 jddtonline.info
LE Applegate, CR Antonson - … Research: Based on the symposium on “ …, 1972 - Springer
… The OP-I polymer was prepared by reacting a mixture of 3aminobenzhydrazide (80 mole %) and 4-aminobenzhydrazide (20 mole %) with a mixture of isophthaloyl chloride (70 mole %) …
Number of citations: 9 link.springer.com
J Li, S Wang, L Qian, J Zhang, T Xu, Y Li, D Xu - Chemosphere, 2022 - Elsevier
The degradation of ammonia is a key rate-limiting step during the supercritical water oxidation of nitrogen-containing organics. This paper studied the co-oxidation behavior between …
Number of citations: 5 www.sciencedirect.com
HS Kim, KS Ko - Journal of the Korean Society of Cosmetology, 2021 - e-jkc.org
In this study, ingredients were analyzed to see if ginseng flower extracts help suppress skin aging, and physiological activities were tested to evaluate antioxidant effects, cytotoxicity, anti…
Number of citations: 2 www.e-jkc.org
H Sumitomo, K Hashimoto - Polymer Membranes, 2005 - Springer
… du Pont include many aromatic and heterocyclic condensed polymers for asymmetric reverse osmosis membranes, for example, the condensed polymers 4 from 3-aminobenzhydrazide…
Number of citations: 24 link.springer.com
M Paul - 2008 - vtechworks.lib.vt.edu
Novel proton exchange (PEM) and reverse osmosis (RO) membranes for application in fuel cell and water purification respectively were developed by synthesis and crosslinking of …
Number of citations: 0 vtechworks.lib.vt.edu
M Soltanieh, WN GILL' - Chemical Engineering Communications, 1981 - Taylor & Francis
After a brief introduction to membrane processes in general, and the reverse osmosis process in particular, the structure and properties of membranes and membrane transport theory …
Number of citations: 405 www.tandfonline.com

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